molecular formula C9H12FNO B1397778 4-Fluoro-3-(propan-2-yloxy)aniline CAS No. 1187967-63-0

4-Fluoro-3-(propan-2-yloxy)aniline

Cat. No.: B1397778
CAS No.: 1187967-63-0
M. Wt: 169.2 g/mol
InChI Key: QEWMDMFJXMGNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a propan-2-yloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(propan-2-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-fluoronitrobenzene, undergoes a nucleophilic substitution with isopropanol in the presence of a base such as potassium carbonate to form 4-fluoro-3-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group in the intermediate synthesis step to form the aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(propan-2-yloxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the propan-2-yloxy group, making it less soluble and potentially less bioactive.

    3-(Propan-2-yloxy)aniline: Lacks the fluoro group, which may reduce its binding affinity to certain targets.

    4-Chloro-3-(propan-2-yloxy)aniline: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

Uniqueness

4-Fluoro-3-(propan-2-yloxy)aniline is unique due to the presence of both the fluoro and propan-2-yloxy groups, which confer specific chemical and physical properties. The fluoro group can enhance binding affinity and stability, while the propan-2-yloxy group can improve solubility and membrane permeability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMDMFJXMGNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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